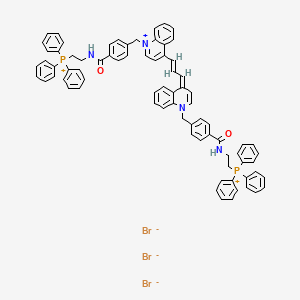

Mito-CCY

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

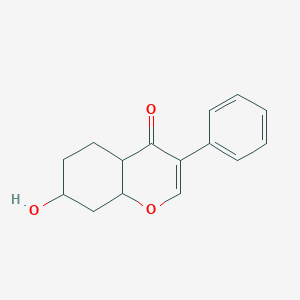

Mitochondria-targeted cryptocyanine-based compound, commonly referred to as Mito-CCY, is a novel photothermal agent designed for targeted cancer phototherapy. This compound is specifically engineered to localize within mitochondria, enhancing the efficiency of photothermal therapy by maximizing the conversion of light into heat, thereby inducing cellular apoptosis in cancer cells .

Preparation Methods

The synthesis of Mito-CCY involves the chemical conjugation of cryptocyanine with two triphenylphosphonium moieties. The synthetic route includes several steps:

Synthesis of Intermediate Compounds: The initial steps involve the preparation of intermediate compounds through reactions such as bromomethylation and formamidation.

Chemical Reactions Analysis

Mito-CCY undergoes several types of chemical reactions:

Photothermal Conversion: Upon exposure to near-infrared light, this compound efficiently converts light into heat, raising the temperature of the surrounding environment.

Reactive Oxygen Species Generation: The photothermal effect induces the production of reactive oxygen species (ROS), which interfere with mitochondrial function and trigger apoptosis.

Scientific Research Applications

Mito-CCY has several applications in scientific research:

Cancer Phototherapy: It is primarily used in photothermal therapy for cancer treatment, where it targets mitochondria to induce cell death in cancer cells.

Mitochondrial Studies: Due to its specific localization in mitochondria, this compound is also used in studies related to mitochondrial function and oxidative stress.

Mechanism of Action

The mechanism of action of Mito-CCY involves its localization within mitochondria, where it absorbs near-infrared light and converts it into heat. This localized heating effect disrupts mitochondrial function, leading to the production of reactive oxygen species and subsequent apoptosis of cancer cells .

Comparison with Similar Compounds

Mito-CCY is unique compared to other photothermal agents due to its specific targeting of mitochondria. Similar compounds include:

Triphenylphosphonium-based Mitocans: These compounds also target mitochondria but may differ in their photothermal conversion efficiency and cytotoxicity.

Other Cryptocyanine-based Probes: These probes may lack the specific mitochondrial targeting moiety, resulting in lower efficiency in photothermal therapy.

Properties

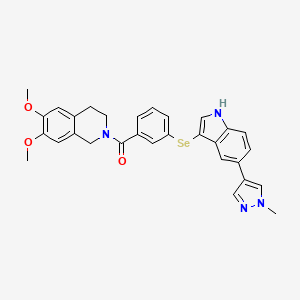

Molecular Formula |

C77H67Br3N4O2P2 |

|---|---|

Molecular Weight |

1382.0 g/mol |

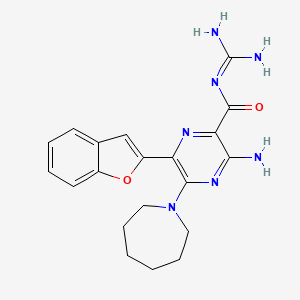

IUPAC Name |

triphenyl-[2-[[4-[[(4Z)-4-[(E)-3-[1-[[4-(2-triphenylphosphaniumylethylcarbamoyl)phenyl]methyl]quinolin-1-ium-4-yl]prop-2-enylidene]quinolin-1-yl]methyl]benzoyl]amino]ethyl]phosphanium;tribromide |

InChI |

InChI=1S/C77H65N4O2P2.3BrH/c82-76(78-52-56-84(66-26-7-1-8-27-66,67-28-9-2-10-29-67)68-30-11-3-12-31-68)64-46-42-60(43-47-64)58-80-54-50-62(72-38-19-21-40-74(72)80)24-23-25-63-51-55-81(75-41-22-20-39-73(63)75)59-61-44-48-65(49-45-61)77(83)79-53-57-85(69-32-13-4-14-33-69,70-34-15-5-16-35-70)71-36-17-6-18-37-71;;;/h1-51,54-55H,52-53,56-59H2;3*1H/q+1;;;/p-1 |

InChI Key |

LOAIRUIRDMSFBC-UHFFFAOYSA-M |

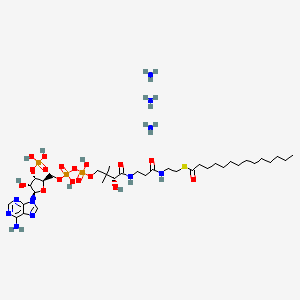

Isomeric SMILES |

C1=CC=C(C=C1)[P+](CCNC(=O)C2=CC=C(C=C2)CN3C=C/C(=C/C=C/C4=CC=[N+](C5=CC=CC=C45)CC6=CC=C(C=C6)C(=O)NCC[P+](C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)/C1=CC=CC=C13)(C1=CC=CC=C1)C1=CC=CC=C1.[Br-].[Br-].[Br-] |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCNC(=O)C2=CC=C(C=C2)CN3C=CC(=CC=CC4=CC=[N+](C5=CC=CC=C45)CC6=CC=C(C=C6)C(=O)NCC[P+](C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C13)(C1=CC=CC=C1)C1=CC=CC=C1.[Br-].[Br-].[Br-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-fluoro-3-[[2-[(E)-4-[6-(methylamino)pyridin-3-yl]but-1-en-3-ynyl]-1,3-benzothiazol-6-yl]oxy]propan-2-ol](/img/structure/B12365358.png)